6-methoxy DiPT (hydrochloride)
Description
Contextualization within the Tryptamine (B22526) Chemical Class
Tryptamines are a broad class of organic compounds characterized by an indole (B1671886) ring joined to an amino group by an ethyl sidechain. wikipedia.org This fundamental structure is shared by many biologically significant molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org Substituted tryptamines, such as 6-methoxy-DiPT, are derivatives of the core tryptamine structure where hydrogen atoms on the indole ring, sidechain, or amino group have been replaced with other functional groups. wikipedia.org This class of compounds is diverse, encompassing naturally occurring alkaloids found in plants, fungi, and animals, as well as synthetically produced substances. wikipedia.org
Historical Overview of Research on Substituted Tryptamines
Research into substituted tryptamines has a long history, driven by the discovery of their various biological activities. Naturally occurring tryptamines like psilocybin and DMT have been used for centuries in traditional ceremonies. wikipedia.orgresearchgate.net The mid-20th century saw a surge in scientific interest, with studies focusing on their neurological and psychotropic effects. mdpi.com A significant contribution to the field was the work of Ann and Alexander Shulgin, who synthesized and documented the properties of numerous tryptamine compounds. wikipedia.org Over the years, research has expanded to investigate the therapeutic potential of substituted tryptamines for various conditions, including migraines, and more recently, their potential as antidepressants and treatments for substance use disorders. wikipedia.orgnih.gov
Current Status and Significance of 6-methoxy DiPT (hydrochloride) as a Research Chemical
Currently, 6-methoxy-DiPT (hydrochloride) is primarily available as a reference material for analytical and forensic purposes. glpbio.comcaymanchem.com Its significance lies in its structural relationship to other psychoactive tryptamines, making it a valuable tool for the development of analytical methods to identify and differentiate novel psychoactive substances. researchgate.net The physiological and toxicological properties of this specific compound remain largely unknown, highlighting the need for further scientific investigation. caymanchem.com It is qualified as a Reference Material (RM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards. caymanchem.com
| Property | Value | Source |
|---|---|---|
| Formal Name | 6-methoxy-N,N-bis(1-methylethyl)-1H-indole-3-ethanamine, monohydrochloride | caymanchem.com |
| CAS Number | 2426-76-8 | caymanchem.com |
| Molecular Formula | C17H26N2O • HCl | caymanchem.com |
| Formula Weight | 310.9 | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
| Formulation | A neat solid | caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYQCAKEMLWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors for 6 Methoxy Dipt Hydrochloride
Evaluation of Indole (B1671886) Synthesis Pathways for Tryptamine (B22526) Core Structures
The foundation of 6-methoxy DiPT is the tryptamine core, which is a substituted indole. Several classical and modern methods are available for the synthesis of the indole nucleus, each with its own advantages and limitations.
Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis. bhu.ac.in It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. bhu.ac.insmolecule.com For the synthesis of a 6-methoxytryptamine (B1360108) precursor, 4-methoxyphenylhydrazine would be a logical starting material.
Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While effective for simple indoles, the harsh reaction conditions can be a limitation for substrates with sensitive functional groups. bhu.ac.in
Reissert Synthesis: This multi-step synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate, ultimately leading to the formation of the indole ring. bhu.ac.in
Modern Synthetic Approaches: More recent methods often utilize transition metal-catalyzed reactions, offering milder conditions and greater functional group tolerance. smolecule.com Continuous flow synthesis has also emerged as a powerful tool for the rapid and clean production of tryptamine analogs. nih.gov
A common precursor for the synthesis of tryptamines is the corresponding indole. researchgate.net For instance, 6-methoxytryptamine is a commercially available compound that can serve as a key intermediate. msu.edumedchemexpress.com
Optimized Reaction Conditions for N,N-Diisopropyl Side Chain Introduction
Once the 6-methoxytryptamine core is obtained, the next critical step is the introduction of the N,N-diisopropylamino group. A prevalent method for this transformation is the Speeter and Anthony tryptamine synthesis. researchgate.netevitachem.com
This procedure typically involves two main steps:
Acylation: The primary amine of 6-methoxytryptamine is first acylated with oxalyl chloride to form a glyoxalyl chloride intermediate. researchgate.netshulginresearch.net This reaction is often performed in an inert solvent.
Amidation and Reduction: The intermediate is then reacted with diisopropylamine (B44863) to form the corresponding glyoxalylamide. shulginresearch.net Subsequent reduction of the amide and the adjacent ketone with a strong reducing agent like lithium aluminum hydride (LAH) yields the final N,N-diisopropyltryptamine. evitachem.comshulginresearch.net
Optimization of this process involves careful control of reaction parameters such as temperature, solvent, and stoichiometry of reagents to maximize yield and purity. evitachem.com For example, a molar excess of oxalyl chloride is often used to drive the initial acylation to completion. google.com
Strategies for Methoxy (B1213986) Group Incorporation at the 6-Position of the Indole Ring
The placement of the methoxy group at the 6-position of the indole ring is a key structural feature of 6-methoxy DiPT. This can be achieved in several ways:
Starting from a Pre-methoxylated Precursor: The most straightforward approach is to begin the synthesis with a starting material that already contains the methoxy group at the desired position. For example, using 4-methoxyphenylhydrazine in a Fischer indole synthesis would directly lead to a 6-methoxyindole (B132359) derivative. chim.it Similarly, starting with 2-methyl-4-methoxyaniline can yield a 6-methoxyindole derivative.
Electrophilic Aromatic Substitution: If an unsubstituted or differently substituted indole is used, the methoxy group can be introduced through electrophilic aromatic substitution. However, directing the substitution specifically to the 6-position can be challenging due to the inherent reactivity of the indole ring, particularly at the 3-position. bhu.ac.in The electron-donating nature of substituents already present on the ring will influence the regioselectivity of further substitutions. chim.it
Regioselective Synthesis: Specific synthetic strategies have been developed to achieve regioselective methoxylation. For instance, bromination at the 6-position followed by a nucleophilic substitution with sodium methoxide (B1231860) can be employed.
Characterization of Reaction Intermediates and Byproducts
Throughout the synthesis of 6-methoxy DiPT, the characterization of intermediates and the identification of byproducts are crucial for process optimization and ensuring the purity of the final product.
Reaction Intermediates: Key intermediates in the Speeter and Anthony synthesis include the 3-indolylglyoxalyl chloride and the subsequent N,N-diisopropylglyoxalylamide. shulginresearch.net These intermediates can be characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of intermediates, confirming the presence of specific functional groups and their connectivity. shulginresearch.netacs.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) can provide accurate mass data, confirming the elemental composition of the intermediates. shulginresearch.net
Potential Byproducts: Side reactions can lead to the formation of various byproducts. For instance, in the reductive amination process used to form some tryptamines, Pictet-Spengler cyclization can occur, leading to the formation of β-carboline derivatives, especially if the iminium ion intermediate is not rapidly reduced. researchgate.net Incomplete reduction during the LAH step can also result in impurities. The presence of these byproducts can be detected and quantified using chromatographic methods coupled with mass spectrometry (e.g., GC-MS or LC-MS). researchgate.net
Development of Stereoselective Synthetic Approaches (if applicable)
For 6-methoxy DiPT, the N,N-diisopropyl group does not introduce a chiral center. However, if chiral centers were present in the molecule, stereoselective synthesis would be a critical consideration. General strategies for achieving stereoselectivity in the synthesis of related compounds include:
Sharpless Asymmetric Epoxidation and Dihydroxylation: These methods are widely used to introduce chirality into molecules with double bonds. arkat-usa.orgnih.gov
Use of Chiral Auxiliaries or Catalysts: Chiral auxiliaries can be temporarily attached to the molecule to direct a reaction to produce a specific stereoisomer. Chiral catalysts can also be employed to achieve the same outcome.
Stereoselective Reduction: The reduction of a ketone can be performed stereoselectively using specific reagents to yield a particular alcohol stereoisomer. nih.gov
While not directly applicable to the synthesis of achiral 6-methoxy DiPT, these principles are fundamental in the synthesis of many other complex organic molecules.
Novel Derivatization Strategies for 6-methoxy DiPT (hydrochloride) Analogs
The core structure of 6-methoxy DiPT can be modified to create a variety of analogs. Derivatization strategies can target different parts of the molecule:
Indole Ring Substitution: Further functionalization of the indole ring can be achieved through electrophilic substitution reactions. chim.it The positions available for substitution will be influenced by the existing methoxy group.
Modification of the Alkyl Side Chain: The ethyl chain connecting the indole ring to the nitrogen atom could potentially be lengthened or branched.
Variation of the N-Alkyl Groups: The diisopropyl groups on the nitrogen atom can be replaced with other alkyl or functionalized groups. This can be achieved by using different secondary amines in the amidation step of the Speeter and Anthony synthesis. shulginresearch.net
Functionalization via Boronic Acids: Boronic acid derivatives can be used to introduce various functionalities onto molecules with diol groups, a strategy that could be adapted for derivatizing certain tryptamine analogs. researchgate.net
These derivatization strategies allow for the systematic exploration of structure-activity relationships by creating a library of related compounds. mdpi.com
Advanced Analytical Characterization Techniques for 6 Methoxy Dipt Hydrochloride
Chromatographic Separation Methodologies
Chromatographic techniques are fundamental for isolating 6-methoxy DiPT from complex mixtures, a crucial step for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the principal methods employed for the analysis of tryptamines, including 6-methoxy DiPT.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique for the analysis of non-volatile, polar, and thermally labile compounds like 6-methoxy DiPT. Method development typically involves optimizing the separation on a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and organic modifiers like methanol (B129727) and acetonitrile (B52724) to achieve efficient separation. researchgate.net
While a specific, fully validated HPLC method for 6-methoxy DiPT hydrochloride is not extensively detailed in publicly available literature, the validation of HPLC methods for the analysis of other biogenic amines, including the parent compound tryptamine (B22526), provides a framework for the necessary validation parameters. researchgate.netnih.govd-nb.info These parameters ensure the reliability, accuracy, and precision of the method. A typical validation process would include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For instance, in a validated method for tryptamine in various matrices, the LOD and LOQ were found to be in the ranges of 0.01-0.10 mg/kg and 0.02-0.31 mg/kg, respectively. researchgate.netnih.gov
Table 1: General Parameters for HPLC Method Validation for Tryptamines
| Validation Parameter | Description | Typical Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with reference standard. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99. |
| Accuracy | Closeness of test results to the true value. | 80-120% recovery of spiked samples. d-nb.info |
| Precision (RSD%) | Degree of scatter between a series of measurements. | Intraday RSD < 6%, Interday RSD < 6%. nih.govd-nb.info |
| LOD | Lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Analysis of 6-methoxy DiPT has been noted using high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF), a high-resolution technique that aids in accurate mass determination. policija.si
Gas Chromatography (GC) Techniques for Volatile Derivatives
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification of tryptamines. researchgate.net Due to the polarity and low volatility of tryptamines, derivatization is often a necessary step to improve their chromatographic behavior. nih.govoup.com Common derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA) and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. researchgate.netnih.gov
A study identified 6-methoxy DiPT using GC-MS with a reported retention time of 8.82 minutes on an Agilent system with a method locked to tetracosane. policija.si The separation is typically performed on low-polarity capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS or DB-5ms). researchgate.netjapsonline.com
Table 2: Example GC-MS Parameters for Tryptamine Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 250 µm x 0.25 µm) japsonline.com |
| Carrier Gas | Helium japsonline.com |
| Injection Mode | Split (e.g., 1:50) policija.si |
| Injector Temperature | 280 °C policija.si |
| Oven Program | Example: Initial 50°C (1 min), ramp 10°C/min to 310°C (3 min) japsonline.com |
| MS Ionization | Electron Ionization (EI) at 70 eV policija.si |
Capillary Electrophoresis (CE) Applications
Capillary electrophoresis offers an alternative separation mechanism to HPLC and GC, providing high efficiency and requiring minimal sample volume. CE has been successfully applied to the separation of various designer drugs, including tryptamine derivatives. uni-graz.attandfonline.com The separation in CE is based on the differential migration of charged analytes in an electric field.
Method development for tryptamines has involved the use of an ammonium (B1175870) dihydrogenphosphate solution as the background electrolyte (BGE). uni-graz.at The separation can be optimized by adjusting the pH, temperature, and by adding organic solvents or selectors to the BGE. uni-graz.at For a broader screening of drugs of abuse, a high-throughput method using multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) has been developed, employing a BGE of 1 M formic acid with 13% v/v acetonitrile. acs.org While these methods demonstrate the capability of CE for tryptamine analysis, specific applications detailing the separation of 6-methoxy DiPT are not widely published.
Mass Spectrometric Identification and Quantification Strategies
Mass spectrometry is the definitive technique for the structural identification of 6-methoxy DiPT. It provides information on the molecular weight and, through fragmentation analysis, the structure of the molecule.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis
When coupled with GC, electron ionization is the most common ionization method. The high energy of EI (typically 70 eV) results in extensive and reproducible fragmentation patterns that serve as a "fingerprint" for a specific compound. A key characteristic of the EI mass spectra of many tryptamines is that the molecular ion peak may be weak or absent. squarespace.com
For 6-methoxy DiPT, the base form has a molecular weight of 274.41 g/mol . policija.si Analysis by GC-MS has identified its principal fragment ions. The fragmentation is dominated by the cleavage of the Cα-Cβ bond next to the side-chain nitrogen atom, a characteristic fragmentation pathway for tryptamines. This cleavage results in the formation of a stable iminium ion.
Table 3: Key Electron Ionization (EI) Mass Fragments for 6-methoxy DiPT
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
|---|---|
| 160 | Skatole fragment: [C₁₀H₁₀NO]⁺ |
| 114 | Diisopropyliminium ion: [CH₂=N(iPr)₂]⁺ |
| 72 | Sub-fragment of the diisopropylamino group |
Data sourced from a GC-MS analysis report. policija.si
The ion at m/z 114 represents the diisopropyliminium cation, which is highly characteristic of the diisopropylamine (B44863) side chain. The fragment at m/z 160 corresponds to the 6-methoxy-indole-3-ylmethylene cation (skatole fragment), which is indicative of the core tryptamine structure with the methoxy (B1213986) group on the indole (B1671886) ring.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Structural Elucidation
Electrospray ionization is a soft ionization technique, typically coupled with liquid chromatography (LC-MS). It usually produces a prominent protonated molecule [M+H]⁺, which for 6-methoxy DiPT would be at m/z 275.2. This technique is particularly useful for confirming the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) involves the selection of the protonated molecule and its subsequent fragmentation through collision-induced dissociation (CID) to obtain a product ion spectrum. This spectrum is crucial for structural elucidation and for differentiating isomers.
A study using Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS), which produces spectra with similarities to ESI-MS, analyzed a group of methoxy-substituted tryptamines, including 6-methoxy DiPT. squarespace.com The study found that this class of compounds shares common fragmentation pathways, resulting in characteristic neutral losses. Important neutral losses identified for this group included nominal masses of 101, 116, 161, and 203, which were key in classifying these compounds. squarespace.com The fragmentation of the protonated molecule provides detailed structural information, confirming the presence of both the substituted indole ring and the N,N-diisopropyl ethylamine (B1201723) side chain.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. ojp.gov For 6-methoxy-DiPT, which has a molecular formula of C₁₇H₂₆N₂O, the expected exact mass is 274.204513457 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with high precision, often to within a few parts per million (ppm). ojp.govvulcanchem.com This level of accuracy allows for the confident determination of the elemental formula, a critical step in the identification of novel psychoactive substances. scispace.com
While specific HRMS data for 6-methoxy-DiPT hydrochloride is not extensively published in the readily available literature, the free base has a computed exact mass of 274.204513457 Da. nih.gov The hydrochloride salt would present with this same mass for the parent molecule in the mass spectrometer, typically after electrospray ionization (ESI). vulcanchem.com
Table 1: Computed Mass Properties for 6-methoxy-DiPT
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₂O | nih.gov |
| Molecular Weight | 310.9 g/mol (HCl salt) | caymanchem.com |
| Exact Mass | 274.204513457 Da | nih.gov |
| Monoisotopic Mass | 274.204513457 Da | nih.gov |
Spectroscopic Profiling for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for elucidating the molecular structure and assessing the purity of a compound. Nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's framework, functional groups, and electronic properties.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While specific ¹H NMR data for 6-methoxy-DiPT is not detailed in the provided search results, data for the isomeric 5-methoxy-DiPT shows characteristic signals for the methoxy group, the aromatic protons, and the diisopropylaminoethyl side chain. tandfonline.com For 6-methoxy-DiPT, one would expect to see distinct signals corresponding to the methoxy group protons, the protons on the indole ring, and the protons of the N,N-diisopropyl ethyl side chain.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. For 6-methoxy-DiPT, distinct signals would be expected for the methoxy carbon, the carbons of the indole ring, and the carbons of the diisopropylaminoethyl side chain. While specific data for 6-methoxy-DiPT is not available, data for the related 6-methoxytryptamine (B1360108) shows the methoxy carbon at approximately 55.69 ppm and the indole ring carbons at various shifts. tandfonline.com The presence of the diisopropyl groups would introduce additional signals for the methine and methyl carbons.
Table 2: Predicted NMR Data for 6-methoxy-DiPT based on Analogous Compounds
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Methoxy (CH₃O) | ~3.8 | ~55-56 | Based on data for other methoxy tryptamines. tandfonline.com |
| Indole Aromatic | ~6.8-7.5 | ~94-137 | The substitution pattern will influence the specific shifts and coupling constants. tandfonline.com |
| Ethyl Side Chain (CH₂) | ~2.7-3.0 | ~24-47 | Proximity to the indole ring and nitrogen atom will affect the shifts. |
| Diisopropyl (CH) | ~3.0-3.5 | ~49-54 | The methine proton will appear as a septet. scispace.com |
| Diisopropyl (CH₃) | ~1.1-1.3 | ~18-21 | The methyl protons will appear as a doublet. scispace.com |
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. edinst.commt.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups in 6-methoxy-DiPT, such as the N-H stretch of the indole ring, C-H stretches of the alkyl and aromatic groups, the C-O stretch of the methoxy group, and C=C stretches of the aromatic ring, would give rise to characteristic absorption bands. nih.gov For tryptamines, the N-H stretch typically appears as a sharp peak around 3400-3500 cm⁻¹. Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹. The C-O stretch of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. edinst.com Therefore, it would provide complementary information to IR spectroscopy, especially for the C=C bonds of the indole ring and the C-C backbone of the side chain. The combination of IR and Raman spectra offers a more complete vibrational profile of the molecule. mt.comnih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. ijprajournal.com The indole ring in 6-methoxy-DiPT acts as a chromophore, the part of the molecule responsible for absorbing UV light. ijprajournal.com Tryptamine derivatives typically exhibit a characteristic UV spectrum with absorption maxima around 220 nm and 280 nm, corresponding to the electronic transitions within the indole ring. The position and intensity of these bands can be influenced by the substitution on the indole ring. For 6-methoxy-DiPT, the methoxy group would be expected to cause a slight shift in the absorption maxima compared to unsubstituted tryptamine.
Chiral Analysis of 6-methoxy DiPT (hydrochloride) and Related Isomers (if applicable)
Chirality is a key consideration for many biologically active molecules, as different enantiomers can have different pharmacological effects. ethernet.edu.et 6-methoxy-DiPT itself is not chiral. However, if any of the substituents on the tryptamine core or the side chain were to introduce a stereocenter, chiral analysis would be necessary. For instance, if one of the isopropyl groups were replaced with a different alkyl group, the nitrogen atom could become a chiral center. In such cases, techniques like chiral high-performance liquid chromatography (HPLC) would be employed to separate and quantify the different enantiomers. japsonline.comnih.gov Given that 6-methoxy-DiPT is achiral, this section is not directly applicable but remains a crucial consideration for the analysis of related, potentially chiral, tryptamine derivatives.
Theoretical and Computational Chemistry Studies of 6 Methoxy Dipt Hydrochloride
Molecular Modeling and Geometry Optimization
Molecular modeling of 6-methoxy-DiPT begins with constructing its three-dimensional structure. The molecule consists of a central indole (B1671886) ring system, substituted at the 6-position with a methoxy (B1213986) group (-OCH₃) and at the 3-position with an ethylamine (B1201723) side chain. The nitrogen atom of the ethylamine is further substituted with two bulky isopropyl groups.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-methoxy-DiPT, this process is typically performed using methods like Density Functional Theory (DFT), often with a basis set such as 6-31G(d,p) or higher, to accurately model electron correlation. researchgate.net The optimization would refine bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation.
Key structural features of the optimized geometry would include the planarity of the indole ring and the orientation of the methoxy and diisopropylaminoethyl side chains. The methoxy group's methyl hydrogens and the bulky isopropyl groups introduce several rotatable bonds, leading to a complex conformational landscape.
Table 1: Predicted Geometrical Parameters for 6-methoxy-DiPT This table presents representative, predicted values for key geometrical parameters of the 6-methoxy-DiPT molecule following geometry optimization. Actual values can vary based on the specific computational method and basis set used.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (indole ring) | ~1.37 - 1.41 | |
| C-N (indole ring) | ~1.38 | |
| C-O (methoxy) | ~1.36 | |
| O-CH₃ (methoxy) | ~1.43 | |
| C-N (ethylamine) | ~1.47 | |
| **Bond Angles (°) ** | ||
| C-O-C (methoxy) | ~118° | |
| C-N-C (diisopropyl) | ~115° | |
| **Dihedral Angles (°) ** | ||
| C-C-C-N (ethylamine chain) | Variable (key to conformation) |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using DFT, are employed to investigate the electronic properties of 6-methoxy-DiPT. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity.
The 6-methoxy group is an electron-donating group, which influences the electronic structure of the indole ring. rsc.org This substituent increases the electron density of the aromatic system, particularly at positions ortho and para to its point of attachment. This electronic perturbation affects the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For tryptamines, the HOMO is typically located on the electron-rich indole ring system. acs.org
A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 6-methoxy-DiPT, the MEP would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen of the indole ring, and positive potential around the amine proton (in its protonated form) and the indole N-H proton.
Table 2: Predicted Electronic Properties of 6-methoxy-DiPT This table shows representative values for electronic properties of tryptamine (B22526) derivatives, which would be calculated for 6-methoxy-DiPT. These values are highly dependent on the computational method.
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 0.0 to 1.0 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1.5 to 3.0 Debye | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. uncw.edud-nb.inforesearchgate.netfrontiersin.orgnih.gov For 6-methoxy-DiPT, methods such as DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
IR Spectrum: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These calculations can help assign experimental peaks to specific molecular motions, such as the N-H stretch of the indole ring, C-H stretches of the alkyl and methoxy groups, and various bending and rocking modes. mdpi.com
NMR Spectrum: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy. d-nb.info This involves calculating the magnetic shielding of each nucleus. These predictions are invaluable for assigning signals in experimentally obtained NMR spectra, especially for complex molecules with many overlapping signals. researchgate.netfrontiersin.org
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. For tryptamines, these transitions are typically π → π* transitions within the indole chromophore.
Table 3: Computationally Predicted Spectroscopic Data for a Tryptamine Scaffold This table provides an example of the types of spectroscopic data that can be generated for a molecule like 6-methoxy-DiPT through computational methods.
| Spectrum | Predicted Feature | Corresponding Molecular Moiety |
|---|---|---|
| IR | ~3400 cm⁻¹ | Indole N-H stretch |
| ~2800-3000 cm⁻¹ | Aliphatic and methoxy C-H stretches | |
| ~1200-1300 cm⁻¹ | C-O stretch of the methoxy group | |
| ¹H NMR | ~7.0-7.6 ppm | Aromatic protons on the indole ring |
| ~3.8 ppm | Methoxy (-OCH₃) protons | |
| ~2.5-3.5 ppm | Ethylamine and isopropyl protons | |
| ¹³C NMR | ~100-140 ppm | Aromatic carbons of the indole ring |
| ~55 ppm | Methoxy carbon | |
| ~20-50 ppm | Ethylamine and isopropyl carbons |
Molecular Dynamics Simulations for Conformational Analysis
Due to the presence of multiple rotatable bonds in its side chain, 6-methoxy-DiPT is a conformationally flexible molecule. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. unisi.itacs.orgnih.gov MD simulations can provide a detailed understanding of the accessible conformations of 6-methoxy-DiPT in different environments, such as in a vacuum or in a solvent. researchgate.net
In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are used to simulate the movement of the atoms over time. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and how the molecule's shape fluctuates over time. rsc.org
In Vitro Pharmacological Investigation Methodologies for Tryptamine Analogs
Receptor Binding Assays in Heterologous Expression Systems (e.g., 5-HT receptor subtypes)
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes. For tryptamines, the primary targets are often the serotonin (B10506) (5-HT) receptors. researchgate.net These assays typically utilize heterologous expression systems, where the gene for a specific human receptor subtype is transfected into a cell line (e.g., HEK293, CHO, or COS-7 cells) that does not naturally express it. nih.govnews-medical.net This allows for the isolated study of the interaction between the compound and a single receptor subtype.
The methodology involves incubating membranes prepared from these cells with a radiolabeled ligand known to bind with high affinity to the receptor of interest. A competing compound, in this case, a tryptamine (B22526) analog, is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Kᵢ) is calculated. A lower Kᵢ value signifies a higher binding affinity.
In vitro studies have demonstrated that tryptamines such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a structural analog of 6-MeO-DiPT, exhibit high affinity for several serotonin receptors, particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes. springermedizin.deresearchgate.net The hallucinogenic effects of many tryptamines are often attributed to their agonist activity at the 5-HT₂A receptor. springermedizin.depublish.csiro.au Data from studies on 5-MeO-DiPT show significant affinity for this receptor family. psychedelicalpha.comacs.org
Table 1: Binding Affinity (Kᵢ, nM) of 5-MeO-DiPT at Human Serotonin Receptors
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |
|---|---|---|---|
| 5-MeO-DiPT | High Affinity | High Affinity | High Affinity |
Source: Data synthesized from multiple in vitro studies. springermedizin.deresearchgate.net
Neurotransmitter Transporter Interaction Studies (e.g., SERT, DAT, NET)
To understand how tryptamine analogs affect neurotransmitter reuptake, interaction studies with monoamine transporters are conducted. The primary transporters of interest are the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). wikipedia.org These studies are also often performed using heterologous expression systems, such as COS-7 or HEK293 cells, engineered to express a specific transporter. nih.govresearchgate.net
The most common assay measures the inhibition of neurotransmitter uptake. Cells expressing the transporter are incubated with a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT). The test compound is added, and its ability to inhibit the uptake of the radiolabeled substrate into the cells is quantified. The concentration of the compound that inhibits 50% of the uptake (IC₅₀) is determined.
Studies on 5-MeO-DiPT have shown it to be a competitive and potent inhibitor of SERT, with a significantly lower affinity for DAT and NET. springermedizin.despringermedizin.denih.gov In one study, 5-MeO-DiPT inhibited the uptake of [³H]serotonin in SERT-expressing COS-7 cells with high affinity. researchgate.net The effect was found to be reversible and competitive. researchgate.net However, the same study noted that 5-MeO-DiPT did not stimulate the reverse transport (efflux) of serotonin through SERT. researchgate.net
Table 2: Monoamine Transporter Inhibition by 5-MeO-DiPT
| Transporter | Activity | Finding |
|---|---|---|
| SERT | Competitive Inhibition | High-affinity inhibitor of serotonin uptake. researchgate.net |
| DAT | Weak Inhibition | Lower affinity for dopamine transporter compared to SERT. springermedizin.despringermedizin.de |
| NET | Weak Inhibition | Data suggests low affinity for norepinephrine transporter. nih.gov |
Enzyme Inhibition Assays (e.g., Monoamine Oxidase, CYP450 isoforms)
Investigating a compound's metabolic profile is crucial, and this includes its potential to inhibit key metabolic enzymes. For tryptamines, the primary metabolic enzymes of interest are monoamine oxidase (MAO) and cytochrome P450 (CYP450) isoforms. nih.govcriver.com
MAO is responsible for the deamination of monoamines, including tryptamines. nih.gov CYP450 enzymes, particularly CYP2D6, are involved in other metabolic pathways like O-demethylation. nih.govnih.gov Enzyme inhibition assays are conducted using human liver microsomes, which contain a mixture of CYP450 enzymes, or with recombinant enzymes that express a single isoform.
For example, studies on the closely related analog 5-MeO-DMT show it is primarily metabolized by MAO-A. nih.gov The role of CYP2D6 in its O-demethylation to the active metabolite bufotenine (B1668041) becomes more apparent when MAO is inhibited. nih.govnih.gov To assess this, researchers co-incubate the compound in human liver microsomes with a specific MAO inhibitor (like pargyline) and then measure the formation of metabolites. nih.govresearchgate.net A strong correlation between the rate of metabolite formation and the activity of a specific CYP450 isoform (e.g., CYP2D6-catalyzed bufuralol (B1668043) 1'-hydroxylase activity) indicates that the isoform is the primary enzyme responsible for that metabolic step. nih.govnih.gov
These methodologies allow researchers to predict potential drug-drug interactions and understand the metabolic fate of new tryptamine analogs.
Cellular Signal Transduction Pathway Activation Assays (e.g., cAMP, IP₁ accumulation)
To determine if a compound acts as an agonist, antagonist, or inverse agonist at a receptor, its effect on intracellular signaling pathways is measured. G-protein coupled receptors (GPCRs), which include most 5-HT receptors, initiate signaling cascades upon activation. nih.gov
For receptors coupled to Gᵢ/₀ proteins, such as the 5-HT₁A receptor, activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). news-medical.net For receptors coupled to Gᵩ/₁₁ proteins, like the 5-HT₂A receptor, activation stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium (Ca²⁺) levels. biologists.com
Assays to measure these second messengers are well-established. cAMP levels can be quantified using methods like ELISA or fluorescence resonance energy transfer (FRET)-based biosensors. wikipedia.orgkhanacademy.org IP₁ accumulation (a stable downstream product of IP₃) can be measured using homogenous time-resolved fluorescence (HTRF) assays. Calcium mobilization is often assessed using fluorescent calcium indicators in cell lines expressing the receptor of interest. acs.org Studies on various tryptamines have utilized these functional assays to confirm their agonist activity at 5-HT₂A receptors by measuring intracellular calcium mobilization. acs.orgub.edu
Cell Viability and Cytotoxicity Screening Methods in Cultured Cell Lines
To assess the potential toxicity of a compound at the cellular level, cytotoxicity assays are performed. These methods involve exposing cultured cell lines to the compound at a range of concentrations and measuring cell viability after a set period.
A variety of cell lines can be used, including human neuroblastoma cells (e.g., SH-SY5Y) to assess neurotoxicity, or human liver cancer cells (e.g., HepG2) to assess general cytotoxicity. springermedizin.denih.gov The viability is often determined using colorimetric assays that measure metabolic activity, such as the MTT or MTS assay, which measures the activity of mitochondrial dehydrogenases. A decrease in metabolic activity correlates with a loss of cell viability.
Studies on 5-MeO-DiPT have demonstrated concentration-dependent cytotoxicity. In one study, exposure of both SH-SY5Y and HepG2 cells to 5-MeO-DiPT for 24 hours resulted in a significant decrease in viability, with calculated EC₅₀ (half-maximal effective concentration for toxicity) values of 0.8 mM and 0.6 mM, respectively. springermedizin.denih.gov Another study reported marked cytotoxicity in COS-7 cells at high concentrations of 5-MeO-DiPT. springermedizin.deresearchgate.net
Table 3: Cytotoxicity of 5-MeO-DiPT in Cultured Cell Lines
| Cell Line | Assay | Finding |
|---|---|---|
| SH-SY5Y | Mitochondrial Activity | EC₅₀ = 0.8 mM after 24h exposure. nih.gov |
| Hep G2 | Mitochondrial Activity | EC₅₀ = 0.6 mM after 24h exposure. nih.gov |
| COS-7 | Cell Viability | Marked cytotoxicity at high concentrations. springermedizin.deresearchgate.net |
Pre Clinical Investigative Models for Tryptamine Analogs
In Vivo Behavioral Assessment Paradigms in Rodent Models
The behavioral effects of 5-MeO-DIPT have been characterized in rodent models using several established paradigms to assess its hallucinogenic potential and impact on motor function.
Drug-Elicited Behaviors: A key indicator of hallucinogenic potential in rodents is the head-twitch response (HTR), which is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors. nih.gov Studies show that 5-MeO-DIPT induces the head-twitch response in rats and mice. springermedizin.denih.gov This effect is antagonized by selective 5-HT2A receptor antagonists, confirming the receptor's critical role in the compound's behavioral action. nih.gov Another relevant behavioral model is forepaw treading. Research indicates that 5-MeO-DIPT significantly potentiates forepaw treading induced by the 5-HT1A receptor agonist 8-OH-DPAT, suggesting an interaction with 5-HT1A receptors to produce some of its behavioral effects. springermedizin.denih.govnih.gov
Drug Discrimination: Drug discrimination studies are used to determine if a novel compound produces subjective effects similar to a known drug. In these tests, animals are trained to recognize the effects of a specific drug and will then respond on a designated lever to receive a reward. Research has shown that 5-MeO-DIPT partially substitutes for lysergic acid diethylamide (LSD) in trained rats. wikipedia.org This substitution can be blocked by a 5-HT2A antagonist, further underscoring the importance of this receptor in mediating the subjective effects of 5-MeO-DIPT. wikipedia.org In other studies, various tryptamine (B22526) derivatives have been shown to fully or partially substitute for the discriminative stimulus effects of hallucinogens like (-)-2,5-dimethoxy-4-methylamphetamine (DOM). psychedelicalpha.comnih.gov
Locomotor Activity: The impact of 5-MeO-DIPT on spontaneous movement is also assessed. Studies have reported that animals treated with 5-MeO-DIPT exhibit hypoactivity, a decrease in locomotor movement. nih.gov However, the effect on locomotor activity can be complex, with some findings suggesting that the interplay between 5-HT2A and 5-HT2C receptors can have opposing effects on movement. nih.gov
Table 1: Summary of In Vivo Behavioral Assessments of 5-MeO-DIPT in Rodent Models
| Behavioral Paradigm | Rodent Model | Key Findings | Primary Receptor Implicated |
|---|---|---|---|
| Head-Twitch Response (HTR) | Mice, Rats | Induces head-twitches, a proxy for hallucinogenic-like effects. springermedizin.denih.gov | 5-HT2A nih.gov |
| Forepaw Treading | Rats | Potentiates treading induced by 8-OH-DPAT. springermedizin.denih.gov | 5-HT1A springermedizin.denih.gov |
| Drug Discrimination | Rats | Partially substitutes for LSD. wikipedia.org | 5-HT2A wikipedia.org |
| Locomotor Activity | Mice | Induces hypoactivity (reduced movement). nih.gov | 5-HT2A / 5-HT2C nih.gov |
Neurochemical Analysis in Animal Brain Regions
In vivo microdialysis is a widely used technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals. This method has provided significant insights into how 5-MeO-DIPT modulates neurochemistry.
Studies in rats have demonstrated that 5-MeO-DIPT significantly alters the release of key neurotransmitters involved in mood, cognition, and behavior. springermedizin.despringermedizin.de The compound increases the extracellular levels of dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) in brain regions such as the striatum, nucleus accumbens, and frontal cortex. springermedizin.deresearchgate.netnih.gov The potency of these effects varies across different brain regions. springermedizin.despringermedizin.de
The increase in extracellular 5-HT is consistent with in vitro findings that 5-MeO-DIPT is a potent serotonin transporter (SERT) inhibitor. springermedizin.denih.gov By blocking the reuptake of serotonin, the compound increases its availability in the synapse. The modulation of dopamine and glutamate release is thought to be a downstream effect of the primary action on the serotonin system, particularly through the activation of 5-HT1A and 5-HT2A receptors. springermedizin.despringermedizin.de For instance, the stimulation of postsynaptic 5-HT2A receptors on pyramidal cells in the prefrontal cortex is known to lead to a glutamate-dependent increase in the activity of these neurons. springermedizin.de
Table 2: Neurochemical Effects of 5-MeO-DIPT via In Vivo Microdialysis in Rats
| Brain Region | Effect on Dopamine (DA) | Effect on Serotonin (5-HT) | Effect on Glutamate |
|---|---|---|---|
| Striatum | Increased release. springermedizin.denih.gov | Increased release. springermedizin.denih.gov | Increased release. springermedizin.denih.gov |
| Nucleus Accumbens | Increased release. springermedizin.denih.gov | Increased release. springermedizin.denih.gov | Increased release. springermedizin.denih.gov |
| Frontal Cortex | Increased release. springermedizin.denih.gov | Increased release. springermedizin.denih.gov | Increased release. springermedizin.denih.gov |
Electrophysiological Recording Techniques in Animal Brain Slices
While specific studies utilizing electrophysiological recordings in brain slices to investigate 6-methoxy-DiPT or even 5-MeO-DIPT are not detailed in the provided search results, the general mechanism for tryptamine hallucinogens has been established through this technique. Electrophysiological studies have been fundamental in hypothesizing that classical hallucinogens exert their primary effects via the cortical 5-HT2A receptor subtype. springermedizin.denih.gov
Early research using these techniques demonstrated that hallucinogens like LSD cause a glutamate-dependent increase in the activity of pyramidal neurons in layer V of the prefrontal cortex. springermedizin.de This effect is understood to be mediated by the stimulation of postsynaptic 5-HT2A receptors located on these neurons. springermedizin.de It is hypothesized that other tryptamine hallucinogens, such as 5-MeO-DIPT, share this mechanism, which likely underlies their profound effects on perception and consciousness. mdpi.com Further electrophysiological studies on brain slices would be necessary to confirm the specific actions of 5-MeO-DIPT on neuronal firing rates, synaptic plasticity, and local field potentials.
Molecular Biology Techniques for Gene Expression Analysis in Animal Tissues
Molecular biology techniques, such as real-time polymerase chain reaction (RT-PCR), are used to analyze changes in gene expression following drug administration. These methods provide insight into the long-term neuroadaptations that may occur.
Research on rats exposed to 5-MeO-DIPT during adolescence revealed significant changes in the mRNA expression of several genes in adulthood. nih.gov Specifically, repeated administration led to a decrease in the mRNA expression of the serotonin 1A receptor (Htr1a) and serotonin 2A receptor (Htr2a) genes in the frontal cortex. nih.govnih.gov This downregulation of key serotonin receptor genes suggests a compensatory response to prolonged receptor stimulation. nih.gov
Furthermore, the same study observed an increase in the mRNA expression levels of genes related to the brain's antioxidant defense system, namely Glutathione Peroxidase 3 (Gpx3) and Superoxide Dismutase 1 (Sod1), in the striatum. nih.govnih.gov These changes indicate an induction of oxidative stress, prompting the upregulation of protective cellular mechanisms. nih.gov
Table 3: Gene Expression Changes Following 5-MeO-DIPT Administration in Rats
| Gene | Gene Name | Brain Region | Observed Change in mRNA Expression | Potential Implication |
|---|---|---|---|---|
| Htr1a | Serotonin 1A Receptor | Frontal Cortex | Decreased. nih.gov | Neuroadaptation to altered serotonergic tone. nih.gov |
| Htr2a | Serotonin 2A Receptor | Frontal Cortex | Decreased. nih.gov | Neuroadaptation to altered serotonergic tone. nih.gov |
| Gpx3 | Glutathione Peroxidase 3 | Striatum | Increased. nih.govnih.gov | Response to oxidative stress. nih.gov |
| Sod1 | Superoxide Dismutase 1 | Striatum | Increased. nih.govnih.gov | Response to oxidative stress. nih.gov |
Metabolic Pathway Elucidation Methodologies for Tryptamine Derivatives
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the pharmacokinetic properties of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. nih.govresearchgate.net Studies with pooled human liver microsomes (pHLM) are common to average out individual variability. nih.govnih.gov For a compound like 6-methoxy DiPT, incubation with pHLM in the presence of NADPH (a necessary cofactor for CYP enzymes) would allow researchers to determine its rate of disappearance over time, thus calculating its intrinsic clearance and metabolic half-life. nih.gov
Hepatocytes: These are whole liver cells and contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, offering a more complete picture of a compound's metabolism. nih.govresearchgate.net Cryopreserved human hepatocytes are often used to assess the metabolic stability of new chemical entities. nih.gov Incubating 6-methoxy DiPT with hepatocytes would provide data on both its initial breakdown and subsequent conjugation reactions. mdpi.com
The following table illustrates a typical experimental setup for determining in vitro metabolic stability:
| Parameter | Liver Microsomes Assay | Hepatocyte Assay |
| Biological Matrix | Pooled Human Liver Microsomes (pHLM) | Cryopreserved Human Hepatocytes |
| Enzyme Cofactors | NADPH regenerating system | Endogenously present |
| Incubation Time | 0, 5, 15, 30, 60 minutes | 0, 30, 60, 120, 240 minutes |
| Compound Conc. | Typically 1 µM | Typically 1 µM |
| Analysis Method | LC-MS/MS | LC-MS/MS |
| Endpoint | Rate of parent compound depletion | Rate of parent compound depletion |
Identification of Phase I Biotransformation Pathways
Phase I reactions introduce or expose functional groups on a molecule, typically making it more polar. For tryptamine (B22526) derivatives, several key Phase I pathways are consistently observed.
O-demethylation: Given the methoxy (B1213986) group at the 6-position of 6-methoxy DiPT, O-demethylation is a highly probable metabolic pathway. This reaction would be catalyzed by CYP enzymes, likely CYP2D6, which is known to O-demethylate the analogous compound 5-MeO-DMT to its active metabolite, bufotenine (B1668041). nih.govresearchgate.net This would result in the formation of 6-hydroxy-N,N-diisopropyltryptamine.
Hydroxylation: Aromatic hydroxylation is another common metabolic route for tryptamines. nih.gov It is plausible that 6-methoxy DiPT could undergo hydroxylation on the indole (B1671886) ring at positions other than the 6-position, or on the alkyl side chains. For instance, studies on 5-MeO-DIPT have shown hydroxylation at the 6-position of the indole ring. researchgate.net
N-dealkylation: The N,N-diisopropyl groups of 6-methoxy DiPT are susceptible to N-dealkylation. This process involves the removal of one or both of the isopropyl groups. For the related compound 5-MeO-DIPT, N-deisopropylation is a major metabolic pathway. nih.gov This would lead to the formation of 6-methoxy-N-isopropyltryptamine (6-methoxy-NiPT) and subsequently 6-methoxytryptamine (B1360108).
Oxidative Deamination: This pathway, primarily mediated by monoamine oxidase (MAO) enzymes, involves the removal of the amino group. wikipedia.orgwikipedia.org Oxidative deamination of the tryptamine side chain would lead to the formation of an aldehyde intermediate, which is then further oxidized to an indoleacetic acid derivative. nih.govnih.gov
Investigation of Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. mhmedical.com
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amine groups. mhmedical.com The hydroxylated metabolites of 6-methoxy DiPT, such as 6-hydroxy-N,N-diisopropyltryptamine, would be prime candidates for glucuronidation. Studies on other tryptamines, like psilocin, have shown that glucuronide conjugates are major metabolites found in urine. researchgate.net
Sulfation: This process involves the transfer of a sulfonate group to hydroxyl or amine functionalities and is another important Phase II reaction. hyphadiscovery.com Hydroxylated metabolites of 6-methoxy DiPT could undergo sulfation. For instance, α-methyltryptamine has been shown to form sulfate (B86663) conjugates of its hydroxylated metabolites. mdpi.com
Characterization of Potential Metabolites using Advanced Mass Spectrometry
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for identifying and structurally elucidating metabolites. nih.govoup.comresearchgate.net
In a typical workflow for analyzing the metabolites of 6-methoxy DiPT, samples from in vitro incubations would be injected into an LC-MS/MS system. The high-resolution capabilities would allow for the determination of the accurate mass of potential metabolites, from which their elemental composition can be deduced. Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite ions to produce a characteristic fragmentation pattern. nih.gov By comparing these fragmentation patterns to that of the parent compound and to known fragmentation behaviors of tryptamine derivatives, the structure of the metabolites can be proposed. For example, a neutral loss of the diisopropylamine (B44863) group would be a strong indicator of a modification on the indole ring.
The following table summarizes the expected mass shifts for potential Phase I metabolites of 6-methoxy DiPT:
| Biotransformation | Metabolite | Mass Change |
| O-demethylation | 6-hydroxy-N,N-diisopropyltryptamine | -14 Da |
| Hydroxylation | Hydroxy-6-methoxy-N,N-diisopropyltryptamine | +16 Da |
| N-deisopropylation | 6-methoxy-N-isopropyltryptamine | -42 Da |
| Oxidative Deamination | 6-methoxy-indole-3-acetaldehyde | -43 Da |
Comparative Metabolism Studies Across Different Pre-clinical Species
The metabolism of drugs can vary significantly between different species due to differences in the expression and activity of metabolic enzymes. nih.govnih.gov Therefore, conducting comparative metabolism studies in various preclinical species (e.g., rats, mice, dogs, non-human primates) is crucial for selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity. um.edu.mtresearchgate.net
For a novel compound like 6-methoxy DiPT, in vitro studies using liver microsomes or hepatocytes from different species would be the first step. The metabolic profiles would be compared to that observed with human-derived materials. For example, the rate of O-demethylation versus N-dealkylation might differ significantly between rats and humans. Such studies have been conducted for other tryptamines, revealing species-specific differences in their metabolic pathways. um.edu.mt These differences are important to consider when extrapolating animal data to humans.
Structure Activity Relationship Sar Studies for Tryptamine Derivatives
Analysis of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of tryptamine (B22526) derivatives are significantly influenced by the nature and position of substituents on the indole (B1671886) ring and the amino group. The methoxy (B1213986) group (-OCH3) at the 6-position of the indole ring in 6-methoxy-DiPT is an electron-donating group. This property can influence the electron density of the indole ring system, potentially affecting its susceptibility to electrophilic substitution reactions. For instance, the presence of a 6-methoxy group has been shown to activate the C-2 position of the indole nucleus towards electrophilic attack. nih.gov
Impact of Indole Ring and Side Chain Modifications on Molecular Interactions
Modifications to both the indole ring and the ethylamine (B1201723) side chain are critical in determining how a tryptamine derivative interacts with its biological targets.
Indole Ring Modifications: The position of the methoxy group on the indole ring is a key determinant of biological activity. SAR studies on methoxy-substituted tryptamines have demonstrated that the position of this group significantly impacts receptor affinity. For many tryptamines, a methoxy group at the 5-position is often associated with higher potency compared to substitutions at other positions like 4 or 6. nih.govresearchgate.net In the case of N,N-dimethyltryptamine (DMT) analogues, 6-MeO-DMT shows dramatically reduced potency as an agonist at serotonin (B10506) receptors compared to its 5-MeO-DMT counterpart. wikipedia.org Specifically, its affinity for the 5-HT2A receptor is 12- to 43-fold lower than that of 5-MeO-DMT. wikipedia.org This suggests that the placement of the methoxy group at the 6-position is less favorable for optimal receptor interaction compared to the 5-position.
Side Chain Modifications: The N,N-dialkyl substituents on the ethylamine side chain also play a crucial role in receptor binding. The size of these alkyl groups is a secondary, yet important, factor. For some tryptamine series, increasing the size of the N,N-dialkyl substituents up to diisopropyl can be tolerated or even beneficial for affinity at certain receptors. However, groups larger than N,N-diisopropyl often lead to a marked reduction in affinity at both 5-HT1A and 5-HT2A receptors. acs.org This indicates that the binding pocket of these receptors can accommodate bulky groups to a certain extent, beyond which steric hindrance negatively impacts binding. In some cases, N,N-dimethylation enhances activity. researchgate.net
Topological and Physicochemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This is achieved by using various molecular descriptors.
Topological and Physicochemical Descriptors: Several topological and physicochemical descriptors are employed in the QSAR analysis of tryptamines. These can include:
LogP: A measure of lipophilicity.
Polar Surface Area (PSA): An indicator of a molecule's ability to cross cell membranes.
Holographic QSAR (HQSAR) studies on tryptamine derivatives have utilized various fragment parameters to build predictive models. mdpi.com These models can highlight which molecular fragments contribute positively or negatively to biological activity. For instance, in one study, hydroxy- or methoxy-substituents were found to have a weak to strong negative contribution to the inhibition of [3H]MK-801 binding. mdpi.com
QSAR Models for Tryptamines: QSAR studies have been applied to various tryptamine derivatives to understand their interactions with receptors like NMDA, 5-HT1A, and 5-HT2A. mdpi.com These models can achieve good correlative and predictive abilities, helping in the design of new ligands with desired properties. mdpi.com For example, a QSAR study on 7-substituted tryptamines suggested that the charge density at carbon atom 7 and the size of the substituent at this position are important for optimal receptor interaction. uchile.cl
Comparative Analysis with Other Methoxy-Substituted Tryptamines (e.g., positional isomers)
Comparing 6-methoxy-DiPT with its positional isomers and other methoxy-substituted tryptamines provides valuable SAR insights.
Positional Isomers: The position of the methoxy group on the indole ring is a critical factor influencing the pharmacological profile of tryptamines. Generally, for both hydroxy and methoxy derivatives, the relative favorability of the ring positions for activity follows the order 5 >> 4 > 6. researchgate.net Methoxy derivatives are often more sensitive to a shift of the substituent from the 5-position to the 4- or 6-positions compared to their hydroxyl counterparts. researchgate.net
Specifically, 6-MeO-DMT, a close analog of 6-methoxy-DiPT, exhibits significantly lower affinity for serotonin receptors compared to 5-MeO-DMT. wikipedia.org While 6-MeO-DMT acts as a serotonin 5-HT2A receptor agonist, it does not produce hallucinogen-like effects in animal models, unlike 5-MeO-DMT. wikipedia.org This highlights a functional divergence based on the methoxy group's position.
The table below presents a comparative overview of the effects of methoxy group positioning on the activity of some tryptamines.
| Compound | Methoxy Position | Receptor Affinity/Activity |
| 5-MeO-DMT | 5 | High affinity for 5-HT1A and 5-HT2A receptors. nih.govwikipedia.org |
| 6-MeO-DMT | 6 | Dramatically reduced potency at serotonin receptors compared to 5-MeO-DMT. wikipedia.org |
| 4-HO-DIPT | 4 (Hydroxy) | Shows hallucinogen-like activity. acs.org |
This table is for illustrative purposes and compares related compounds to infer potential properties of 6-methoxy-DiPT based on general SAR principles.
The differentiation of positional isomers is a significant challenge in analytical chemistry, often requiring specific chromatographic or spectroscopic techniques for reliable identification. uva.nlresearchgate.netresearchgate.netnih.gov
Forensic and Toxicological Research Applications of 6 Methoxy Dipt Hydrochloride As a Reference Standard
Development of Reference Methods for Detection and Quantification in Biological Matrices (for research purposes)
The development of robust and reliable analytical methods for the detection and quantification of emerging synthetic tryptamines like 6-methoxy-DiPT in biological matrices is a cornerstone of forensic toxicology research. A certified reference standard is indispensable for this process, serving as the benchmark for method validation and ensuring the accuracy of results. While specific literature detailing the development of quantitative methods for 6-methoxy-DiPT is limited, the established procedures for its isomers, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), provide a clear framework for the methodologies that would be employed. nih.govojp.govresearchgate.net
The process of developing a reference method for 6-methoxy-DiPT would involve several key stages, each critically dependent on the use of its hydrochloride reference standard:
Method Optimization: The reference standard is used to optimize the parameters of analytical instrumentation, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This includes fine-tuning chromatographic conditions to achieve optimal separation from other compounds and adjusting mass spectrometer settings to ensure sensitive and specific detection of the target analyte.
Method Validation: A comprehensive validation process is essential to demonstrate that the analytical method is fit for its intended purpose. The 6-methoxy-DiPT reference standard is used to assess key validation parameters, as outlined in the following table:
| Validation Parameter | Role of 6-methoxy-DiPT (hydrochloride) Reference Standard |
| Linearity | A series of calibration standards are prepared by diluting the reference material to known concentrations. These are then analyzed to establish the concentration range over which the instrument response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of 6-methoxy-DiPT that can be reliably distinguished from background noise is determined using dilutions of the reference standard. |
| Limit of Quantification (LOQ) | The lowest concentration of 6-methoxy-DiPT that can be accurately and precisely measured is established using the reference standard. |
| Accuracy | The closeness of the measured concentration to the true concentration is assessed by analyzing quality control samples prepared from the reference standard at different concentration levels. |
| Precision | The degree of agreement among a series of measurements of the same sample is evaluated by repeatedly analyzing quality control samples prepared from the reference standard. |
| Specificity/Selectivity | The ability of the method to differentiate and quantify 6-methoxy-DiPT in the presence of other potentially interfering substances is confirmed using the reference standard. |
| Matrix Effects | The influence of the biological matrix (e.g., blood, urine) on the analytical signal is investigated by comparing the response of the reference standard in the matrix to its response in a pure solvent. |
| Stability | The stability of 6-methoxy-DiPT in biological samples under various storage conditions is assessed using samples fortified with the reference standard. |
The development of such reference methods is crucial for research into the prevalence and toxicology of 6-methoxy-DiPT and other emerging tryptamines.
Inter-laboratory Proficiency Testing for Analytical Method Performance
Inter-laboratory proficiency testing is a critical component of quality assurance in forensic laboratories. These programs are designed to assess the performance of individual laboratories and to evaluate the reliability of analytical methods across different settings. The participation in such schemes allows laboratories to identify potential areas for improvement and to demonstrate their competence to accreditation bodies and the wider scientific community.
While specific proficiency testing schemes for 6-methoxy-DiPT are not widely documented, the general framework for such programs for novel psychoactive substances would necessitate the use of a certified reference standard. In this context, 6-methoxy-DiPT (hydrochloride) would play a pivotal role:
Preparation of Test Samples: The proficiency test provider would use the certified reference standard to prepare test samples containing a known concentration of 6-methoxy-DiPT. These samples, often in a biological matrix to simulate real casework, are then distributed to participating laboratories.
Performance Evaluation: Laboratories analyze the proficiency test samples using their routine analytical methods and report their results to the provider. The provider then compares the laboratories' results to the known concentration of the reference standard.
Method Harmonization: Discrepancies in results between laboratories can highlight issues with particular analytical methods or procedures. Proficiency testing can therefore drive the harmonization of analytical approaches and promote the adoption of best practices. The absence of interlaboratory studies is a noted challenge in the forensic analysis of emerging drugs. nist.gov
The availability of a high-purity, well-characterized 6-methoxy-DiPT reference standard is a prerequisite for the successful implementation of proficiency testing programs for this compound.
Investigation of Analytical Challenges Posed by Isomeric Tryptamine (B22526) Compounds
A significant analytical challenge in forensic toxicology is the differentiation of isomeric compounds. Isomers have the same molecular formula and mass, making them difficult to distinguish using standard mass spectrometry techniques alone. The tryptamine class of compounds includes numerous positional isomers, where functional groups are located at different positions on the indole (B1671886) ring. For example, 6-methoxy-DiPT is isomeric with other methoxy-substituted diisopropyltryptamines, such as 4-methoxy-DiPT and 5-methoxy-DiPT.
The accurate identification of a specific isomer is crucial, as different isomers can exhibit varying physiological effects and may be subject to different legal controls. A reference standard for 6-methoxy-DiPT is essential for developing and validating analytical methods capable of distinguishing it from its isomers.
Several analytical strategies are employed to address the challenge of isomeric differentiation:
Chromatographic Separation: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be optimized to separate isomers based on subtle differences in their physical and chemical properties. nih.govnih.gov The 6-methoxy-DiPT reference standard is used to determine its retention time and to ensure that it is baseline resolved from its isomers.
Mass Spectrometry Fragmentation: While isomers have the same molecular ion, they can produce different fragmentation patterns upon ionization in a mass spectrometer. By comparing the fragmentation pattern of an unknown sample to that of the 6-methoxy-DiPT reference standard, a confident identification can be made. researchgate.net Advanced techniques like tandem mass spectrometry (MS/MS) can further enhance the specificity of this approach.
Derivatization: Chemical derivatization can be used to alter the structure of the isomers in a way that enhances their chromatographic separation or leads to the formation of unique mass spectral fragments. nih.gov The 6-methoxy-DiPT reference standard would be used to confirm the successful derivatization and to characterize the resulting product.
The following table summarizes the key analytical techniques and the role of the 6-methoxy-DiPT reference standard in isomeric differentiation:
| Analytical Technique | Principle of Differentiation | Role of 6-methoxy-DiPT Reference Standard |
| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | To establish the retention time of 6-methoxy-DiPT and to confirm separation from its isomers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with the stationary phase. | To determine the retention time of 6-methoxy-DiPT and to ensure its resolution from isomeric compounds. |
| Mass Spectrometry (MS) | Differentiation based on unique fragmentation patterns. | To provide a reference mass spectrum for comparison with unknown samples. |
| Tandem Mass Spectrometry (MS/MS) | Enhanced specificity through the fragmentation of a selected precursor ion. | To establish the characteristic precursor-product ion transitions for 6-methoxy-DiPT. |
Research has shown that a combination of chromatographic and mass spectrometric techniques is often necessary for the unambiguous identification of isomeric compounds. nih.gov
Role in the Research and Development of Forensic Analytical Standards
The continuous emergence of new psychoactive substances necessitates a proactive approach to the development of forensic analytical standards. The availability of reference materials is a critical component of this process, enabling the forensic community to respond effectively to new drug trends.
The synthesis and characterization of 6-methoxy-DiPT (hydrochloride) as a reference standard contributes to the broader effort of building comprehensive analytical libraries for emerging drugs. These libraries, which include data from various analytical techniques such as GC-MS, LC-MS, and nuclear magnetic resonance (NMR) spectroscopy, are invaluable resources for forensic laboratories.
The role of 6-methoxy-DiPT as a reference standard in the research and development of forensic analytical standards includes:
Characterization of Novel Compounds: When a new suspected tryptamine is encountered, a reference standard like 6-methoxy-DiPT can be used as a point of comparison to aid in its structural elucidation.
Development of Screening Methods: Reference standards are used to develop and validate broad screening methods that can detect a wide range of compounds, including new and unexpected ones. The inclusion of 6-methoxy-DiPT in these methods ensures that it will be detected if present in a sample.
Building Spectral Databases: The analytical data obtained from the characterization of the 6-methoxy-DiPT reference standard is incorporated into spectral databases. These databases are used by forensic chemists to identify unknown substances by comparing the spectral data from a sample to the entries in the library.
Ensuring Traceability and Comparability of Results: The use of certified reference materials ensures that analytical results are traceable to a known standard, allowing for the comparison of results between different laboratories and over time.
The availability of a diverse range of well-characterized reference standards, including that for 6-methoxy-DiPT, is essential for maintaining the quality and reliability of forensic drug analysis in an ever-evolving landscape of novel psychoactive substances. nih.govcaymanchem.com
Emerging Research Avenues and Future Directions for 6 Methoxy Dipt Hydrochloride
Exploration of Biosynthetic Pathways in Potential Natural Sources
While 6-methoxy DiPT is categorized as a designer or synthetic tryptamine (B22526), the structural motifs it contains—a tryptamine backbone and a methoxy (B1213986) group—are common in nature. wikipedia.orgresearchgate.net Future research could investigate whether biosynthetic routes to this or similar compounds exist.
Hypothetical Enzymatic Steps: Research into the biosynthesis of related compounds, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), has identified key enzymatic processes. nih.gov A plausible biosynthetic pathway for a compound like 6-methoxy DiPT would begin with the amino acid tryptophan. wikipedia.org This would likely involve a series of enzymatic steps:
Decarboxylation: An enzyme, such as tryptophan decarboxylase, would convert tryptophan to tryptamine. researchgate.net
Hydroxylation: A hydroxylase enzyme could add a hydroxyl group at the 6-position of the indole (B1671886) ring, creating 6-hydroxytryptamine.
O-Methylation: A methyltransferase enzyme would then transfer a methyl group to the hydroxyl group, forming 6-methoxytryptamine (B1360108). nih.gov
N-Alkylation: Finally, specific N-methyltransferase enzymes would catalyze the addition of the two isopropyl groups to the terminal amine.
Screening Natural Sources: A logical starting point for such investigations would be to screen organisms known to produce other tryptamines, such as certain species of fungi, plants, and even some animals like specific toad species. researchgate.net Advanced analytical techniques could be used to search for trace amounts of 6-methoxy DiPT or its potential precursors in extracts from these organisms. The discovery of enzymes with the ability to perform the necessary chemical transformations, particularly the N-isopropylation, would be a significant finding. researchgate.net Researchers have already explored the enzymatic flexibility of kinases from Psilocybe cubensis for synthesizing novel tryptamines, a strategy that could be adapted for these purposes. nih.gov
Application in Chemoinformatics and Drug Discovery Research Tools
Chemoinformatics and computational modeling are invaluable tools for predicting the properties and potential interactions of novel compounds, serving as a crucial preliminary step before undertaking more intensive laboratory research.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of modern drug discovery. nih.govmdpi.com For 6-methoxy DiPT, a QSAR model could be developed by comparing its structure to a library of other tryptamine derivatives with known pharmacological data. mdpi.com By analyzing how structural modifications—such as the position of the methoxy group (e.g., comparing 6-MeO-DiPT with the more common 5-MeO-DiPT) and the nature of the N-alkyl substituents (isopropyl vs. methyl or propyl)—affect receptor binding affinity or functional activity, researchers can build predictive models. researchgate.net These models could help forecast the compound's likely receptor targets, such as specific serotonin (B10506) receptor subtypes (e.g., 5-HT2A). smw.chacs.org
Molecular Docking: In silico molecular docking simulations could provide insights into how 6-methoxy DiPT interacts with the binding pockets of various receptors. researchgate.netacs.org By creating a three-dimensional model of the ligand-receptor complex, scientists can predict binding affinity and orientation. This is particularly relevant for understanding its potential interactions with serotonin receptors, which are common targets for tryptamines. smw.ch Such studies can generate hypotheses about which amino acid residues are critical for binding, guiding the design of future experiments and novel molecules with tailored properties for research applications. frontiersin.orgnih.gov
| Research Tool | Objective | Potential Insights | Example from Related Compounds |
|---|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Estimation of receptor binding affinity and functional potency. | QSAR models have been used to predict the D2 receptor activity of 6-methoxy benzamides. nih.gov |
| Molecular Docking | Simulate the interaction between 6-methoxy DiPT and a target receptor. | Identification of key binding interactions and prediction of binding affinity. | Docking studies of tryptamine derivatives have elucidated binding modes at serotonin receptors. researchgate.netacs.org |
| Pharmacophore Modeling | Identify the essential 3D arrangement of features necessary for biological activity. | Development of a model for designing new research compounds with specific activities. | Used to design multi-target ligands for neurodegenerative diseases based on a tryptamine scaffold. mdpi.comfrontiersin.org |
Investigation of Environmental Fate and Degradation Mechanisms (for research purposes)
The increasing emergence of new psychoactive substances (NPS) necessitates an understanding of their environmental persistence and breakdown. researchgate.netacs.org Although likely present at very low concentrations, studying the environmental fate of compounds like 6-methoxy DiPT is important for ecotoxicological research. researchgate.net
Degradation Pathways: Research should focus on identifying the primary degradation pathways of 6-methoxy DiPT in environmental systems. Potential mechanisms include:
Photodegradation: Exposure to UV radiation from sunlight may cause the breakdown of the molecule. Studies on tryptophan have shown it can degrade upon UV exposure. mdpi.com
Biodegradation: Microorganisms in soil and water may metabolize the compound. The tryptamine structure is susceptible to enzymatic breakdown by organisms possessing monoamine oxidase or similar enzymes. wikipedia.org
Chemical Degradation: Reactions with environmental oxidants could lead to its transformation. mdpi.com
Wastewater Analysis: Wastewater-based epidemiology has become a powerful tool for monitoring the use of various substances within a community. acs.org Developing analytical methods to detect 6-methoxy DiPT and its metabolites in wastewater would not only help in assessing its prevalence but also in studying its transformation in wastewater treatment plants. researchgate.net Research into other NPS has shown that while these facilities can reduce concentrations, they are not always completely effective, leading to potential release into aquatic environments. researchgate.net
Development of Novel Analytical Techniques for Trace Analysis
Robust and sensitive analytical methods are fundamental to all areas of research involving 6-methoxy DiPT, from chemoinformatics to environmental studies. The detection of designer tryptamines often requires sophisticated techniques due to their low concentrations in biological and environmental samples. nih.govcore.ac.uk
Chromatography-Mass Spectrometry: The gold standard for identifying and quantifying compounds like 6-methoxy DiPT is the coupling of a chromatographic separation technique with mass spectrometry.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is well-suited for volatile compounds and has been successfully used for the analysis of other designer tryptamines. nih.govegetipdergisi.com.tr
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is often the preferred method due to its high sensitivity and specificity, allowing for the detection of substances at ng/mL or even lower concentrations. scispace.comnih.gov It is particularly useful for analyzing complex matrices like blood, urine, and wastewater. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are invaluable for identifying unknown compounds. ojp.gov By providing a highly accurate mass measurement, HRMS can help elucidate the elemental composition of a molecule and its metabolites, which is crucial when reference standards are not available.
| Technique | Abbreviation | Primary Application | Key Advantage |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Screening and confirmation in forensic toxicology. | Standardized spectral libraries for compound identification. egetipdergisi.com.tr |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification in complex biological and environmental samples. | High sensitivity and specificity for trace-level detection. nih.gov |
| High-Resolution Mass Spectrometry | HRMS | Identification of novel compounds and their metabolites. | Provides highly accurate mass data for structure elucidation. ojp.gov |
Collaborative Research Initiatives for Comprehensive Characterization
Given the global nature of new psychoactive substances, a comprehensive understanding of any single compound is best achieved through collaborative efforts. service.gov.uk The rapid emergence of NPS presents challenges that often exceed the capacity of any single research group or country. drugsandalcohol.ie
International Networks: Establishing and participating in international collaborations, such as those facilitated by the United Nations Office on Drugs and Crime (UNODC) or the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), is crucial. service.gov.ukcopolad.eu These networks allow for the rapid sharing of analytical data, reference materials, and toxicological information, which is essential for staying ahead of emerging drug trends. service.gov.uk
Multidisciplinary Consortia: A full characterization of 6-methoxy DiPT would benefit from a consortium of researchers with diverse expertise. This would include synthetic chemists to produce high-purity reference standards, pharmacologists to conduct receptor binding and functional assays, toxicologists to perform in vitro and in vivo studies, and analytical chemists to develop and validate detection methods. Organizations like the Center for Forensic Science Research and Education (CFSRE) in the US provide a model for how such collaborative efforts can rapidly identify and disseminate information on NPS. cfsre.org These initiatives ensure that knowledge is generated and shared efficiently, paving the way for a thorough and scientifically rigorous understanding of new compounds.
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the identity and purity of 6-methoxy DiPT hydrochloride?
- Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity (≥98%) and structural integrity. Batch-specific certificates of analysis from ISO/IEC 17025-certified suppliers should be cross-referenced . Spectral techniques like FT-IR, as used for related compounds (e.g., 6-methoxy purine), can validate functional groups . Ensure proper storage (-20°C) to prevent degradation .
Q. What safety protocols are essential for handling 6-methoxy DiPT hydrochloride?
- Guidelines : Use protective gloves, sealed goggles, and lab coats to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical advice . Store at -20°C in airtight containers, and dispose of waste according to regional regulations . Respiratory protection is advised for prolonged exposure .
Q. How should researchers prepare stock solutions of 6-methoxy DiPT hydrochloride for in vitro studies?
- Procedure : Dissolve the compound in solvents like deionized water, DMSO, or methanol, as solubility data from analogs (e.g., 5-MeO-DiPT HCl) indicate compatibility with these solvents . Validate solubility via spectrophotometry and ensure solutions are aliquoted to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can receptor binding assays be designed to evaluate 6-methoxy DiPT hydrochloride’s affinity for serotonin receptors?
- Experimental Design : Use radioligand displacement assays with 5-HT receptors (e.g., 5-HT2A/2C). Compare results to structurally related tryptamines (e.g., DiPT derivatives) to assess selectivity. Cross-validate findings with calcium flux assays or electrophysiology in transfected cell lines .
Q. What strategies resolve contradictions in reported metabolic stability data across in vitro models?
- Approach : Standardize test systems (e.g., human liver microsomes vs. animal models) and control for enzyme activity variations. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites and validate degradation pathways. Reference forensic detection methods (e.g., GC-MS) for cross-study comparisons .
Q. How can spectroscopic data address uncertainties in the compound’s degradation products?
- Analysis : Employ high-resolution mass spectrometry (HRMS) and fragmentation patterns to identify degradation byproducts. Compare with spectral libraries of related indole derivatives (e.g., 4-hydroxy DiPT) to trace structural modifications under stress conditions (e.g., heat, light) .
Q. What in silico tools predict metabolic pathways and potential drug-drug interactions for 6-methoxy DiPT hydrochloride?
- Computational Methods : Use databases like PISTACHIO or REAXYS to model cytochrome P450 interactions. Validate predictions with in vitro metabolite profiling and molecular docking simulations. Cross-reference with pharmacokinetic data from structurally similar compounds (e.g., 5-MeO-DiPT) .
Key Considerations for Data Interpretation
- Contradictions in Pharmacokinetics : Variability in metabolic half-lives may arise from species-specific enzyme expression or experimental conditions (e.g., pH, cofactors). Use human-derived cell models and standardized protocols to improve reproducibility .
- Structural Analog Comparisons : Differences in methoxy vs. hydroxy substituents (e.g., 6-methoxy vs. 4-hydroxy DiPT) significantly alter receptor binding and solubility. Structure-activity relationship (SAR) studies should account for these modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
